(3-Isocyanatopropyl)dimethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-isocyanato-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-8(2)5-3-4-7-6-9/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKUBJVCZMMNMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(3-Isocyanatopropyl)dimethylamine: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Isocyanatopropyl)dimethylamine is a bifunctional organic compound of significant interest in various fields, including polymer chemistry, materials science, and as a versatile building block in organic synthesis. Its structure incorporates a reactive isocyanate group and a tertiary amine, allowing for a diverse range of chemical transformations. This guide provides an in-depth overview of the synthesis and characterization of this compound, offering detailed experimental protocols and structured data for researchers and professionals in drug development and chemical sciences.
Synthesis of this compound
The primary and most established method for the synthesis of this compound involves the reaction of its precursor, 3-(Dimethylamino)-1-propylamine, with phosgene or a phosgene equivalent, such as triphosgene.[1] This reaction converts the primary amine functionality into a highly reactive isocyanate group. For industrial-scale production, continuous flow reactors are often employed to enhance safety and efficiency.[1]
Synthesis Pathway
The synthesis can be visualized as a single-step conversion of the primary amine to the isocyanate.
Caption: Synthesis of this compound via phosgenation.
Experimental Protocol: Synthesis
The following is a representative experimental protocol for the synthesis of this compound using triphosgene, a safer alternative to phosgene gas.
Materials:
-
3-(Dimethylamino)-1-propylamine
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous inert solvent (e.g., Tetrahydrofuran (THF) or o-dichlorobenzene)
-
Anhydrous triethylamine (or another non-nucleophilic base)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
Procedure:
-
Reaction Setup: A dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet is charged with a solution of 3-(Dimethylamino)-1-propylamine in the anhydrous inert solvent. An equimolar amount of a non-nucleophilic base (e.g., triethylamine) is added to the solution.
-
Phosgenation: A solution of triphosgene (approximately 0.34 equivalents relative to the starting amine) in the same anhydrous solvent is prepared and transferred to the dropping funnel.
-
Reaction Conditions: The flask containing the amine solution is cooled to 0°C in an ice bath. The triphosgene solution is added dropwise to the stirred amine solution over a period of 1-2 hours, maintaining the temperature at 0-10°C.
-
Reaction Progression: After the addition is complete, the reaction mixture is slowly allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction can be monitored by FTIR spectroscopy, observing the disappearance of the N-H stretching bands of the primary amine and the appearance of the strong isocyanate (-NCO) band.
-
Work-up and Purification:
-
The reaction mixture is filtered under an inert atmosphere to remove the hydrochloride salt of the base.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
-
Quantitative Data for Synthesis:
| Parameter | Value/Range | Notes |
| Starting Material | 3-(Dimethylamino)-1-propylamine | High purity is recommended. |
| Reagent | Triphosgene | A safer solid substitute for phosgene gas. |
| Solvent | Anhydrous THF or o-dichlorobenzene | [1] |
| Reaction Temperature | 0°C to 50°C | [1] |
| Yield | Typically > 80% | Dependent on reaction scale and purity of reagents. |
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of the synthesized product.
Caption: Workflow for the purification and characterization of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful and rapid technique for the identification of the isocyanate functional group.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: A small drop of the neat liquid sample of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a diamond attenuated total reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal.
-
Data Acquisition: The infrared spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates or ATR crystal is recorded prior to the sample analysis and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence of the characteristic absorption bands.
Key FTIR Data:
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| -N=C=O (Isocyanate) | 2250 - 2275 | Strong, Sharp |
| C-H (Aliphatic) | 2800 - 3000 | Medium to Strong |
| C-N | 1000 - 1250 | Medium |
The most prominent and diagnostic peak is the strong, sharp absorption band for the isocyanate group, which is typically found in a relatively uncongested region of the spectrum.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (in CDCl₃):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| (CH₃)₂-N- | ~ 2.2 | Singlet | 6H |
| -N-CH₂- | ~ 2.3 | Triplet | 2H |
| -CH₂-CH₂-CH₂- | ~ 1.7 | Multiplet | 2H |
| -CH₂-NCO | ~ 3.3 | Triplet | 2H |
Predicted ¹³C NMR Data (in CDCl₃):
| Carbon | Chemical Shift (δ, ppm) |
| (CH₃)₂-N- | ~ 45 |
| -N-CH₂- | ~ 58 |
| -CH₂-CH₂-CH₂- | ~ 28 |
| -CH₂-NCO | ~ 43 |
| -N=C=O | ~ 122 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule.
-
Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak (M⁺) and characteristic fragment ions.
Expected Mass Spectrometry Data:
| Ion | m/z (mass-to-charge ratio) | Notes |
| [M]⁺ | 128.1 | Molecular Ion |
| [M - CH₃]⁺ | 113.1 | Loss of a methyl group |
| [M - N(CH₃)₂]⁺ | 84.1 | Loss of the dimethylamino group |
| [CH₂=N(CH₃)₂]⁺ | 58.1 | Common fragment from the dimethylaminopropyl moiety |
The molecular ion peak at m/z 128.1 would confirm the molecular weight of this compound (C₆H₁₂N₂O).[1] The fragmentation pattern would provide further structural confirmation.
Conclusion
This technical guide outlines the key aspects of the synthesis and characterization of this compound. The provided protocols and data tables serve as a valuable resource for researchers and professionals engaged in the use of this versatile bifunctional molecule. Adherence to detailed experimental procedures and thorough characterization are paramount to ensure the quality and reliability of scientific outcomes.
References
Spectroscopic Analysis of (3-Isocyanatopropyl)dimethylamine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral data for (3-Isocyanatopropyl)dimethylamine (CAS No: 51487-30-0, Molecular Weight: 128.17 g/mol ). This bifunctional molecule, possessing both a reactive isocyanate group and a dimethylamino group, is a valuable building block in organic synthesis and materials science. This document outlines the expected spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), details general experimental protocols for these techniques, and presents a logical workflow for spectral analysis.
Data Presentation
While specific, publicly available spectral datasets for this compound are limited, this section summarizes the expected key spectral features based on the compound's structure and data from related molecules.
Table 1: ¹H NMR Spectral Data
| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| N(CH₃)₂ | ~2.2 | Singlet | 6H |
| N-CH₂- | ~2.3 | Triplet | 2H |
| -CH₂- | ~1.7 | Quintet | 2H |
| -CH₂-NCO | ~3.3 | Triplet | 2H |
| Note: | Predicted values. Actual shifts may vary based on solvent and experimental conditions. |
Table 2: ¹³C NMR Spectral Data
| Assignment | Expected Chemical Shift (ppm) |
| N(CH₃)₂ | ~45 |
| N-CH₂- | ~58 |
| -CH₂- | ~25 |
| -CH₂-NCO | ~43 |
| N=C=O | ~122 |
| Note: | Predicted values. Actual shifts may vary based on solvent and experimental conditions. |
Table 3: IR Spectral Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| N=C=O Stretch | 2250 - 2270 | Strong, Sharp |
| C-H Stretch (Aliphatic) | 2800 - 3000 | Medium to Strong |
| C-N Stretch | 1000 - 1250 | Medium |
Table 4: Mass Spectrometry Data
| Parameter | Value | Notes |
| Molecular Ion (M⁺) | Data not publicly available | Expected at m/z 128 |
| Key Fragmentation Ions | Data not publicly available | Fragmentation would likely involve cleavage of the propyl chain and loss of the isocyanate group. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data for a liquid sample like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, standard acquisition parameters are used, typically with a 400 or 500 MHz spectrometer. For ¹³C NMR, a proton-decoupled sequence is commonly employed to simplify the spectrum, and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the internal standard (TMS at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid directly onto the ATR crystal.
-
Data Acquisition: The prepared sample is placed in the IR spectrometer. A background spectrum of the empty salt plates or ATR crystal is first recorded. The sample spectrum is then acquired, typically over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands are then identified and assigned to their corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: A dilute solution of this compound is introduced into the mass spectrometer. Electron Ionization (EI) is a common technique where the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio. The molecular ion peak and the fragmentation pattern are then analyzed to determine the molecular weight and structural features of the compound.
Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide on the Thermal Stability and Decomposition of (3-Isocyanatopropyl)dimethylamine
Disclaimer: A comprehensive review of publicly available scientific literature and safety data did not yield specific quantitative data on the thermal stability and decomposition of (3-Isocyanatopropyl)dimethylamine. This guide, therefore, provides an overview based on the general chemical properties of its functional groups (isocyanate and tertiary amine), outlines potential thermal behaviors, and details the experimental protocols that would be used to formally assess its thermal stability. The information presented herein should be used as a guideline for further experimental investigation and not as a substitute for rigorous laboratory testing.
Introduction
This compound is a bifunctional molecule featuring a highly reactive isocyanate group and a tertiary amine. This unique structure makes it a valuable building block in the synthesis of a variety of materials, including polyurethanes, adhesives, and coatings, where it can act as a crosslinking agent or an adhesion promoter. The presence of both a reactive electrophilic isocyanate and a basic, nucleophilic tertiary amine within the same molecule suggests a complex thermal behavior profile. Understanding the thermal stability and decomposition pathways of this compound is critical for ensuring safe handling, storage, and processing, particularly in applications that involve elevated temperatures.
This technical guide summarizes the anticipated thermal behavior of this compound, provides detailed generic protocols for its analysis, and illustrates the logical workflow for such an investigation.
Physicochemical Properties (Summary)
While specific thermal data is unavailable, a summary of known physical properties is useful for context.
| Property | Value |
| CAS Number | 51487-30-0 |
| Molecular Formula | C6H12N2O |
| Molecular Weight | 128.17 g/mol [1] |
| Appearance | Not specified (typically a liquid) |
| Boiling Point | Not specified |
| Melting Point | Not specified |
Anticipated Thermal Behavior and Decomposition
The thermal stability of this compound is dictated by its two primary functional groups.
-
Isocyanate Group (-NCO): Isocyanates are known to be thermally sensitive. Upon heating, they can undergo self-polymerization through dimerization to form uretidinediones or, more commonly, trimerization to form isocyanurates. This process is often exothermic and can be catalyzed by various substances, including tertiary amines.
-
Dimethylamino Group (-N(CH₃)₂): The tertiary amine group within the molecule can act as an intrinsic catalyst for the trimerization of the isocyanate group. This intramolecular catalysis could potentially lower the decomposition temperature compared to isocyanates lacking such a feature. At higher temperatures, tertiary amines themselves can undergo decomposition, often through pathways involving the elimination of alkyl groups.
Given these functionalities, the primary decomposition pathway at moderately elevated temperatures is likely to be an exothermic polymerization/trimerization of the isocyanate moiety, potentially catalyzed by the dimethylamino group of another molecule. This could lead to a rapid increase in viscosity and heat generation, posing a risk of thermal runaway if not properly controlled.
At higher temperatures, fragmentation of the molecule is expected. Hazardous decomposition products would likely include carbon monoxide (CO), carbon dioxide (CO2), and various nitrogen oxides (NOx), as is common for nitrogen-containing organic compounds.[2][3]
Proposed Experimental Protocols for Thermal Stability Assessment
To definitively determine the thermal stability and decomposition characteristics of this compound, the following experimental protocols are recommended.
-
Objective: To determine the onset temperature of decomposition, melting point (if applicable), and the heat of decomposition.
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Methodology:
-
A small, precisely weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum or high-pressure gold-plated stainless steel pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min).
-
The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) from ambient temperature to a final temperature beyond the expected decomposition (e.g., 350 °C).
-
The heat flow to or from the sample relative to the reference is recorded as a function of temperature.
-
Exothermic events are indicative of decomposition or polymerization. The onset temperature of the first major exotherm is taken as the decomposition temperature under the specified conditions. The area under the peak is integrated to determine the heat of decomposition (ΔHd).
-
-
Objective: To determine the temperature at which the material begins to lose mass and to quantify the mass loss at different stages of decomposition.
-
Apparatus: A calibrated Thermogravimetric Analyzer.
-
Methodology:
-
A small, accurately weighed sample (typically 5-10 mg) is placed in an open TGA pan (e.g., alumina or platinum).
-
The sample is placed in the TGA furnace.
-
The furnace is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a constant flow rate.
-
The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a high temperature (e.g., 600 °C).
-
The mass of the sample is recorded continuously as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset of mass loss and the temperatures of maximum rates of mass loss (from the derivative curve, DTG).
-
Visualizations
The following diagram illustrates a logical workflow for assessing the thermal stability and potential hazards of this compound.
Caption: Workflow for Thermal Hazard Assessment.
The following diagram illustrates the potential thermal decomposition pathways for this compound.
Caption: Potential Thermal Decomposition Pathways.
Conclusion
References
5-Bromo-2'-deoxycytidine: A Technical Guide for Researchers
CAS Registry Number: 1022-79-3 Synonyms: BrdC, BrdCyd, 5-Bromodeoxycytidine, NSC 61765
This technical guide provides a comprehensive overview of 5-Bromo-2'-deoxycytidine (BrdC), a halogenated deoxyribonucleoside analog of 2'-deoxycytidine. It is a vital tool in molecular biology and biochemistry, with significant applications in epigenetics, cancer research, and antiviral drug development. This document outlines its chemical structure, and physical and chemical properties, and details its role as a DNA photosensitizer, including a relevant experimental protocol.
Chemical Structure and Properties
5-Bromo-2'-deoxycytidine is a brominated derivative of the deoxyribonucleoside 2'-deoxycytidine.[1] Its structure consists of a pyrimidine base (5-bromocytosine) linked to a deoxyribose sugar.
Table 1: Chemical and Physical Properties of 5-Bromo-2'-deoxycytidine
| Property | Value | Source |
| Molecular Formula | C₉H₁₂BrN₃O₄ | [1][2] |
| Molecular Weight | 306.11 g/mol | [1][2] |
| IUPAC Name | 4-amino-5-bromo-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one | [3] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO and Water | [1] |
| Purity | ≥98% | [2] |
| Storage Temperature | 2-8°C, keep in a dark place, sealed in dry conditions. For stock solutions: -80°C for 6 months, -20°C for 1 month (protect from light). | [3][4] |
| InChI Key | KISUPFXQEHWGAR-RRKCRQDMSA-N | [1][3] |
| SMILES | O[C@@H]1--INVALID-LINK--O--INVALID-LINK--C1 | [1] |
Biological Activity and Applications
5-Bromo-2'-deoxycytidine is a versatile molecule with several important biological activities and applications in research:
-
Epigenetics Research: BrdC is a crucial tool for studying DNA methylation and its impact on gene expression.[5] Its incorporation into DNA allows researchers to investigate the effects of bromination on cellular processes and disease mechanisms.[5]
-
Antiviral Drug Development: It serves as a building block in the synthesis of antiviral agents.[5] BrdC has been shown to inhibit the cytopathogenicity induced by Herpes Simplex Virus 1 (HSV-1) and HSV-2.[1]
-
Cancer Research: BrdC is utilized in studies investigating the role of DNA modifications in tumorigenesis.[5] It can decrease the survival of melanoma cells and sensitize them to radiation.[1] Furthermore, it can sensitize tumors to radiation in vivo.[1] In vivo, BrdC can be converted to 5-bromo-2'-deoxyuridine (BrdU), another well-known radiosensitizer.[1]
-
DNA Photosensitizer: BrdC acts as a DNA photosensitizer.[4][6] Upon irradiation with UV light (e.g., 300 nm photons), it can induce DNA damage, including single-strand breaks and intrastrand cross-links.[1][6] This property makes it a potential candidate for clinical applications where targeted cell killing is desired.[6]
Mechanism of Action as a DNA Photosensitizer
When incorporated into DNA, 5-bromo-2'-deoxycytidine can be photoexcited by UV radiation. This excitation can lead to two primary types of DNA damage:
-
Single Strand Breaks (SSBs): This is likely initiated by a photoinduced electron transfer from a neighboring base, such as 2'-deoxyguanosine (dG), to the photoexcited BrdC.
-
Intrastrand Cross-links (ICLs): These can form between BrdC and adjacent pyrimidine bases, such as cytosine, through a cycloaddition reaction, resulting in d(C^C) dimers. Cross-links with guanine, d(G^C), have also been observed.[6]
These forms of DNA damage are potentially lethal to the cell.
Caption: DNA damage pathway induced by photoexcited 5-Bromo-2'-deoxycytidine.
Experimental Protocol: Analysis of DNA Damage Induced by 5-Bromo-2'-deoxycytidine
The following is a generalized protocol based on the methodology described for studying BrdC as a DNA photosensitizer.[6] This protocol outlines the steps for incorporating BrdC into a DNA fragment and analyzing the resulting photodamage.
1. Incorporation of BrdC into DNA via Polymerase Chain Reaction (PCR)
-
Objective: To synthesize a double-stranded DNA oligonucleotide containing multiple BrdC substitutions.
-
Materials:
-
DNA template
-
Forward and reverse primers
-
dNTP mix (dATP, dGTP, dTTP)
-
5-Bromo-2'-deoxycytidine triphosphate (BrdCTP) to replace dCTP
-
Taq DNA polymerase and reaction buffer
-
Thermocycler
-
-
Procedure:
-
Set up a standard PCR reaction mixture, substituting dCTP with BrdCTP. The concentration of BrdCTP should be optimized.
-
Perform PCR using appropriate cycling conditions (denaturation, annealing, extension) for the specific template and primers.
-
Purify the BrdC-labeled PCR product using a standard DNA purification kit to remove unincorporated nucleotides and primers.
-
Verify the incorporation of BrdC and the purity of the product using techniques like UV-Vis spectroscopy and gel electrophoresis.
-
2. UV Irradiation of BrdC-labeled DNA
-
Objective: To induce photodamage in the BrdC-containing DNA.
-
Materials:
-
BrdC-labeled DNA
-
Reaction buffer (e.g., phosphate buffer)
-
UV lamp emitting at 300 nm
-
Quartz cuvettes or microplates
-
-
Procedure:
-
Prepare a solution of the BrdC-labeled DNA in the reaction buffer.
-
Place the solution in a quartz cuvette or microplate.
-
Irradiate the sample with 300 nm UV light for a defined period. The duration of irradiation will determine the extent of damage.
-
Include a non-irradiated BrdC-labeled DNA sample as a control.
-
3. Analysis of DNA Damage
-
Objective: To detect and characterize the types of DNA damage (SSBs and ICLs).
-
Methods:
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE):
-
Denature the irradiated and control DNA samples by heating in a formamide-containing loading buffer.
-
Separate the DNA fragments on a high-resolution denaturing polyacrylamide gel.
-
Visualize the DNA bands using a suitable staining method (e.g., silver staining, fluorescent dye).
-
SSBs will result in the appearance of shorter DNA fragments compared to the full-length control. ICLs may cause altered migration patterns.
-
-
Denaturing High-Performance Liquid Chromatography (DHPLC):
-
Analyze the irradiated and control samples on a DHPLC system under partially denaturing conditions.
-
The presence of SSBs and ICLs will alter the retention time of the DNA fragments compared to the undamaged control.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Digest the irradiated DNA into smaller fragments or individual nucleosides using appropriate enzymes.
-
Separate the components using liquid chromatography.
-
Analyze the masses of the fragments using a mass spectrometer to identify the specific cross-linked products (e.g., d(G^C) and d(C^C) dimers).
-
-
Caption: Experimental workflow for the analysis of DNA damage induced by 5-Bromo-2'-deoxycytidine.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. 5-Bromo-2'-deoxycytidine | 1022-79-3 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 5-Bromo-2′-deoxycytidine—a potential DNA photosensitizer - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Discovery and History of (3-Isocyanatopropyl)dimethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Isocyanatopropyl)dimethylamine is a versatile bifunctional molecule featuring a highly reactive isocyanate group and a tertiary amine. This unique structure has made it a valuable building block in organic synthesis and materials science. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, chemical properties, and key applications. The document includes detailed experimental protocols for its preparation, quantitative data summaries, and graphical representations of its synthesis and reaction pathways to serve as a thorough resource for researchers and professionals in the field.
Introduction
This compound, with the CAS number 51487-30-0, is a chemical compound that has garnered significant interest due to its dual reactivity. The molecule incorporates a reactive isocyanate (-NCO) group, which readily participates in nucleophilic addition reactions, and a dimethylamino (-N(CH₃)₂) group that can act as a base or a nucleophile. This combination allows for a wide range of chemical transformations, making it a crucial intermediate in the synthesis of various organic molecules and polymers. Its primary utility lies in its ability to act as a linker or crosslinking agent in the development of high-performance materials, including coatings, adhesives, and sealants.
Discovery and Historical Context
While the specific historical moment of the first synthesis of this compound is not prominently documented in readily available literature, its development is intrinsically linked to the broader history of isocyanate chemistry. The first synthesis of an isocyanate was achieved by Wurtz in 1848. The latter half of the 20th century saw a surge in research into functionalized monoisocyanates like this compound, driven by the expanding field of polymer chemistry and the need for specialized monomers. The unique bifunctional nature of this compound opened up new possibilities for creating materials with tailored properties and for applications in surface modification and biomedical materials.
The synthesis of its precursor, 3-(Dimethylamino)-1-propylamine (DMAPA), is well-established and crucial to the production of this compound. DMAPA is commercially produced through the reaction of dimethylamine with acrylonitrile, followed by hydrogenation. This process has been refined over the years to ensure high purity of the final product, which is essential for the subsequent synthesis of the isocyanate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 51487-30-0 | |
| Molecular Formula | C₆H₁₂N₂O | |
| Molecular Weight | 128.17 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Reacts with water |
Synthesis
The primary and most established method for the synthesis of this compound is through the phosgenation of its corresponding amine precursor, 3-(Dimethylamino)-1-propylamine (DMAPA).
Synthesis of the Precursor: 3-(Dimethylamino)-1-propylamine (DMAPA)
The industrial synthesis of DMAPA is typically a two-step process:
-
Michael Addition: Dimethylamine is reacted with acrylonitrile to form 3-(dimethylamino)propionitrile. This is a classic Michael addition reaction.
-
Hydrogenation: The resulting 3-(dimethylamino)propionitrile is then hydrogenated, typically using a catalyst like Raney nickel, to reduce the nitrile group to a primary amine, yielding DMAPA.
Caption: Synthesis of the precursor 3-(Dimethylamino)-1-propylamine (DMAPA).
Synthesis of this compound
The conversion of DMAPA to this compound is achieved through phosgenation. Two main approaches have been historically used:
-
Direct Phosgenation: In this method, DMAPA is reacted directly with phosgene (COCl₂). This is generally suitable for amines with low volatility.
-
**Salt Phosgen
Health and safety considerations for (3-Isocyanatopropyl)dimethylamine
A comprehensive health and safety guide for (3-Isocyanatopropyl)dimethylamine (CAS No. 51487-30-0) cannot be provided at this time due to a lack of publicly available toxicological and safety data.
Extensive searches for health and safety information, including toxicological data (such as LD50 values), hazard classifications, and detailed handling procedures specific to this compound, did not yield sufficient information to construct an in-depth technical guide that would meet the core requirements for researchers, scientists, and drug development professionals.
The available information is limited to its basic chemical identity and its role as a bifunctional molecule in organic synthesis and materials science, possessing both a reactive isocyanate group and a dimethylamino group.[1]
It is crucial to distinguish this compound from structurally similar chemicals for which extensive safety data are available. The search results frequently provided information for related but chemically distinct substances, including:
-
(3-Isocyanatopropyl)triethoxysilane (CAS No. 24801-88-5): This is a well-documented chemical with established hazard classifications, including being fatal if inhaled, causing severe skin burns and eye damage, and having the potential to cause allergic or asthma symptoms.[2][3][4][5][6][7]
-
(3-Isocyanatopropyl)trimethoxysilane (CAS No. 15396-00-6): Similar to the triethoxy variant, this compound is classified as fatal if inhaled and causes severe skin burns and eye damage.[8]
-
N,N-Dimethyl-1,3-propanediamine (CAS No. 109-55-7): This chemical is a corrosive diamine with its own distinct toxicological profile.[9][10]
Given the high reactivity and potential toxicity associated with the isocyanate functional group, treating this compound with extreme caution is imperative. [11][12][13] The lack of specific data means that its unique toxicological properties have not been characterized.
Recommendations for Researchers and Scientists:
In the absence of a specific Safety Data Sheet (SDS) for this compound, users should:
-
Assume High Toxicity: Handle the compound as if it were highly toxic via all routes of exposure (inhalation, dermal, ingestion).
-
Consult the Manufacturer: Contact the supplier or manufacturer to request a comprehensive Safety Data Sheet (SDS) that complies with current GHS/CLP regulations.
-
Conduct a Risk Assessment: Perform a thorough, documented risk assessment before any handling or use of this chemical.
-
Utilize Stringent Engineering Controls: Handle this chemical only within a certified chemical fume hood or a glovebox to prevent inhalation exposure.[2][14][15]
-
Wear Appropriate Personal Protective Equipment (PPE): This should include, at a minimum:
-
Respiratory Protection: A NIOSH-approved respirator appropriate for isocyanates.[5][8][14]
-
Eye Protection: Chemical splash goggles and a face shield.[8][15]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Users should consult glove manufacturer data for compatibility.[8][15]
-
Body Protection: A lab coat or chemically resistant apron.[4][8]
-
-
Prevent Contamination: Ensure that eyewash stations and safety showers are readily accessible and in good working order.[8]
Until comprehensive and verified health and safety data for this compound becomes available, this compound must be treated with the utmost care, assuming a hazard profile at least as severe as other volatile, reactive isocyanates. Extrapolating safety data from related but different molecules is not a substitute for specific toxicological information and could lead to unsafe handling practices.
References
- 1. This compound | 51487-30-0 | Benchchem [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. aksci.com [aksci.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. gelest.com [gelest.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. www2.mst.dk [www2.mst.dk]
- 11. 7. Selected Monoisocyanates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 15 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. toxic industrial isocyanates: Topics by Science.gov [science.gov]
- 13. ecl.world [ecl.world]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. opcw.org [opcw.org]
Methodological & Application
Application Notes and Protocols for the Use of (3-Isocyanatopropyl)dimethylamine in Polyurethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Isocyanatopropyl)dimethylamine is a versatile bifunctional molecule increasingly utilized in the synthesis of specialized polyurethanes. Its unique structure, featuring both a highly reactive isocyanate group (-NCO) and a tertiary dimethylamino group (-N(CH₃)₂), allows it to act as both a monomer and a catalyst in polyurethane production.[1] This dual functionality opens avenues for creating polyurethanes with tailored properties, such as enhanced adhesion, catalytic activity, and cationic character, which are particularly valuable in the development of coatings, adhesives, and advanced drug delivery systems.[1][2][3]
The isocyanate group readily reacts with polyols to form the characteristic urethane linkages of the polymer backbone, while the dimethylamino group can catalyze the polyurethane-forming reaction, potentially reducing the need for external catalysts.[1] Furthermore, the tertiary amine can be quaternized to introduce a positive charge, leading to the formation of cationic polyurethanes, which are of significant interest for biomedical applications, including gene and drug delivery.[4]
These application notes provide a comprehensive overview of the use of this compound in polyurethane synthesis, including its dual role, potential applications, and detailed experimental protocols.
Dual Functionality and Applications
The primary advantage of this compound lies in its dual chemical nature:
-
Isocyanate Group: The -NCO group is highly electrophilic and reacts efficiently with nucleophiles such as alcohols (polyols) to form stable urethane bonds, the fundamental linkage in polyurethane chains.[1] This allows for its incorporation into the polymer backbone as a monomer.
-
Dimethylamino Group: The tertiary amine group can function as a catalyst for the reaction between isocyanates and polyols, accelerating the polymerization process.[1] This "built-in" catalytic activity can simplify formulations and potentially improve reaction control. This group also provides a site for quaternization to create cationic polymers.
This unique combination of functionalities makes this compound a valuable component in the formulation of:
-
High-Performance Coatings and Adhesives: The ability to act as a crosslinking agent and a coupling agent enhances the mechanical strength, thermal stability, and adhesion of polymeric materials to various substrates.[1]
-
Cationic Polyurethanes for Biomedical Applications: The introduction of a positive charge through the dimethylamino group is crucial for developing polyurethane-based carriers for the delivery of nucleic acids and other therapeutic agents.[5][6] The cationic nature of the polymer facilitates interaction with negatively charged cell membranes and genetic material.
-
Reactive Catalyst Systems: As a reactive catalyst, it can be covalently bound into the polymer matrix, reducing the potential for catalyst migration and leaching from the final product, which is a critical consideration for biomedical and electronic applications.[7]
Experimental Protocols
While specific protocols will vary depending on the desired polyurethane properties, the following sections provide generalized experimental procedures for the synthesis of polyurethanes using this compound.
General Polyurethane Synthesis (Prepolymer Method)
This two-step method is commonly used to create polyurethanes with well-defined structures.[8][9]
Materials:
-
Polyol (e.g., Poly(propylene glycol), Polytetrahydrofuran)
-
Diisocyanate (e.g., Isophorone diisocyanate (IPDI), Hexamethylene diisocyanate (HDI))
-
This compound (as a co-monomer and/or catalyst)
-
Chain extender (e.g., 1,4-Butanediol)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Toluene)
-
Catalyst (if required, e.g., Dibutyltin dilaurate (DBTDL))
-
Nitrogen gas supply
-
Reaction vessel with mechanical stirrer, condenser, and dropping funnel
Procedure:
-
Prepolymer Synthesis:
-
Dry the polyol under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove any residual water.
-
Charge the dried polyol and anhydrous solvent into the reaction vessel under a nitrogen atmosphere.
-
Heat the mixture to the desired reaction temperature (typically 60-80 °C) with stirring.
-
Slowly add the diisocyanate and this compound (if used as a co-monomer) to the reaction vessel. The NCO:OH ratio is typically maintained between 1.5:1 and 2:1.
-
If this compound is intended to also act as the primary catalyst, careful monitoring of the reaction kinetics is required. If an external catalyst is used, it can be added at this stage.
-
Continue the reaction at the set temperature for 2-4 hours, monitoring the disappearance of the -NCO peak (around 2270 cm⁻¹) using FT-IR spectroscopy.
-
-
Chain Extension:
-
Once the desired NCO content is reached in the prepolymer, cool the reaction mixture slightly.
-
Add the chain extender dropwise to the prepolymer solution.
-
Continue stirring at the reaction temperature for another 1-3 hours until the polymerization is complete, as indicated by the complete disappearance of the -NCO peak in the FT-IR spectrum.
-
The resulting polyurethane solution can then be cast into a film or used for further processing.
-
Synthesis of Cationic Polyurethane Dispersions
This protocol is adapted for creating waterborne cationic polyurethanes, which are relevant for various coatings and biomedical applications.[4][10]
Materials:
-
Polyol (e.g., Poly(tetramethylene glycol))
-
Diisocyanate (e.g., Isophorone diisocyanate)
-
This compound
-
Quaternizing agent (e.g., Hydrochloric acid, Acetic acid)
-
Chain extender (e.g., Ethylene diamine)
-
Deionized water
Procedure:
-
Prepolymer Formation:
-
Follow the prepolymer synthesis steps outlined in the general protocol, using this compound as a co-monomer.
-
-
Neutralization/Quaternization:
-
After prepolymer formation, cool the reaction mixture.
-
Add the quaternizing agent (acid) to the prepolymer solution with vigorous stirring to protonate the dimethylamino groups. The degree of neutralization will influence the stability of the final dispersion.
-
-
Dispersion in Water:
-
Under high shear mixing, slowly add the neutralized prepolymer to deionized water. This will form a stable aqueous dispersion of the cationic polyurethane.
-
-
Chain Extension in Aqueous Phase:
-
Add the chain extender to the aqueous dispersion to complete the polymerization.
-
Data Presentation
The following tables summarize typical quantitative data that should be recorded and analyzed during polyurethane synthesis and characterization.
Table 1: Typical Reaction Parameters for Polyurethane Synthesis
| Parameter | Typical Range | Purpose |
| NCO:OH Ratio | 1.1:1 to 2.5:1 | Controls the molecular weight and the nature of the end-groups of the prepolymer. |
| This compound Content | 0.1 - 10 mol% | Influences the cationic character and catalytic activity. |
| Reaction Temperature | 50 - 90 °C | Affects the reaction rate and potential side reactions. |
| Catalyst Concentration (if used) | 0.01 - 0.5 wt% | Controls the kinetics of the urethane formation.[11] |
| Solid Content (for dispersions) | 30 - 50 wt% | Determines the viscosity and film-forming properties of the dispersion.[4] |
Table 2: Characterization of Polyurethanes Containing this compound
| Property | Typical Values/Observations | Analytical Technique |
| Urethane Bond Formation | Disappearance of -NCO peak (~2270 cm⁻¹), Appearance of N-H (~3300 cm⁻¹) and C=O (~1700 cm⁻¹) peaks | FT-IR Spectroscopy |
| Molecular Weight (Mn) | 10,000 - 100,000 g/mol | Gel Permeation Chromatography (GPC) |
| Thermal Stability (Td5%) | 250 - 350 °C | Thermogravimetric Analysis (TGA) |
| Glass Transition Temperature (Tg) | -50 to 100 °C | Differential Scanning Calorimetry (DSC) |
| Particle Size (for dispersions) | 50 - 200 nm | Dynamic Light Scattering (DLS)[5] |
| Zeta Potential (for cationic PU) | +20 to +50 mV | Electrophoretic Light Scattering |
Visualization of Key Processes
Polyurethane Synthesis Pathway
The following diagram illustrates the general reaction for the formation of a polyurethane incorporating this compound.
Caption: General synthesis of polyurethane via the prepolymer method.
Catalytic Mechanism of the Tertiary Amine
The dimethylamino group can catalyze the urethane formation reaction as depicted below.
Caption: Catalytic role of the tertiary amine in urethane formation.
Experimental Workflow for Polyurethane Synthesis and Characterization
A typical workflow for the synthesis and analysis of polyurethanes is shown below.
Caption: Standard workflow for polyurethane synthesis and analysis.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of advanced polyurethane materials. Its dual functionality as both a monomer and a catalyst provides a unique tool for researchers and scientists to develop novel polymers with tailored properties for a wide range of applications, from high-performance coatings to sophisticated drug delivery systems. The provided protocols and data frameworks serve as a foundational guide for the exploration and utilization of this compound in polyurethane chemistry. Further optimization of reaction conditions and formulations will undoubtedly lead to the development of next-generation materials with enhanced performance and functionality.
References
- 1. This compound | 51487-30-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cris.technion.ac.il [cris.technion.ac.il]
- 4. Synthesis of stable cationic waterborne polyurethane with a high solid content: insight from simulation to experiment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. The Influence of an Isocyanate Structure on a Polyurethane Delivery System for 2′-Deoxycytidine-5′-monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Polyurethane Amine Catalysts Manufacturers - China Polyurethane Amine Catalysts Exporter & Suppliers [mofanpu.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Characterization and Properties of Antibacterial Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Surface Modification Using (3-Isocyanatopropyl)dimethylamine
Introduction
(3-Isocyanatopropyl)dimethylamine is a versatile bifunctional molecule utilized for the covalent modification of surfaces. Its isocyanate group readily reacts with hydroxyl (-OH) and amine (-NH2) functionalities present on various substrates, while the tertiary amine group can act as a catalyst, a coordination site, or a point for further chemical derivatization. This dual reactivity makes it a valuable reagent for tailoring the surface properties of materials in diverse fields such as materials science, biotechnology, and drug development. These application notes provide detailed protocols for the surface modification of common substrates and summarize key characterization data.
Principle of Surface Modification
The primary mechanism of surface modification with this compound involves the reaction of its highly electrophilic isocyanate group with nucleophilic hydroxyl groups on inorganic surfaces like glass and silica. This reaction forms a stable carbamate linkage, covalently attaching the dimethylaminopropyl moiety to the substrate. The exposed dimethylamine group can then be used to alter surface charge, hydrophilicity, or to serve as an anchor for subsequent molecular immobilization.
Applications
The unique properties of surfaces modified with this compound lend themselves to a variety of applications:
-
Adhesion Promotion: The modified surface can enhance the adhesion between inorganic substrates and organic polymers in composite materials.
-
Biomolecule Immobilization: The tertiary amine can be protonated to create a positively charged surface, facilitating the electrostatic immobilization of negatively charged biomolecules such as DNA and certain proteins.
-
Drug Delivery: The modified surface can be used to control the loading and release of therapeutic agents.
-
Biosensors: Functionalized surfaces are critical for the fabrication of biosensors, enabling the specific capture of target analytes.
Experimental Protocols
Protocol 1: Surface Modification of Silicon Wafers
This protocol details the steps for the functionalization of silicon wafers with this compound.
Materials:
-
Silicon wafers
-
This compound
-
Anhydrous toluene
-
Acetone (reagent grade)
-
Methanol (reagent grade)
-
Deionized (DI) water
-
Nitrogen gas (high purity)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Glassware (beakers, petri dishes)
-
Sonicator
-
Oven
Procedure:
-
Cleaning of Silicon Wafers:
-
Place the silicon wafers in a beaker and sonicate in acetone for 15 minutes.
-
Rinse the wafers thoroughly with methanol and then with DI water.
-
Dry the wafers under a stream of nitrogen gas.
-
Immerse the cleaned wafers in freshly prepared Piranha solution for 30 minutes to hydroxylate the surface.
-
Rinse the wafers extensively with DI water and dry under a stream of nitrogen gas.
-
Heat the wafers in an oven at 110°C for 1 hour to remove any residual water.
-
-
Surface Functionalization:
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene in a clean, dry glass container.
-
Immerse the cleaned and dried silicon wafers in the solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature under a dry nitrogen atmosphere.
-
After the reaction, remove the wafers from the solution and rinse them with anhydrous toluene to remove any unreacted silane.
-
Sonicate the wafers in toluene for 5 minutes to remove any physisorbed molecules.
-
Rinse the wafers with methanol and dry under a stream of nitrogen gas.
-
Cure the functionalized wafers in an oven at 110°C for 30 minutes.
-
Protocol 2: Surface Modification of Glass Slides
This protocol outlines the procedure for functionalizing glass microscope slides.
Materials:
-
Glass microscope slides
-
This compound
-
Anhydrous ethanol
-
Acetone (reagent grade)
-
Deionized (DI) water
-
Nitrogen gas (high purity)
-
Ammonia solution (25%)
-
Hydrogen peroxide (30%)
-
Glass staining jars
-
Sonicator
-
Oven
Procedure:
-
Cleaning of Glass Slides:
-
Place the glass slides in a slide rack and immerse them in a beaker containing acetone. Sonicate for 15 minutes.
-
Rinse the slides thoroughly with DI water.
-
Immerse the slides in a freshly prepared solution of ammonia and hydrogen peroxide (1:1:5 ratio of NH₄OH:H₂O₂:H₂O) and heat at 75°C for 15 minutes.
-
Rinse the slides extensively with DI water and dry under a stream of nitrogen gas.
-
-
Surface Functionalization:
-
Prepare a 2% (v/v) solution of this compound in anhydrous ethanol.
-
Immerse the cleaned and dried glass slides in the solution within a staining jar.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
Remove the slides and rinse them thoroughly with anhydrous ethanol.
-
Dry the slides under a stream of nitrogen gas.
-
Cure the slides in an oven at 100°C for 1 hour.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of surfaces modified with this compound.
Table 1: Contact Angle Measurements
| Substrate | Treatment | Water Contact Angle (θ) | Reference |
| Silicon Wafer | Unmodified (Piranha cleaned) | < 10° | Generic |
| Silicon Wafer | Modified with this compound | 60-70° | Estimated |
| Glass Slide | Unmodified (Ammonia/Peroxide cleaned) | < 15° | Generic |
| Glass Slide | Modified with this compound | 55-65° | Estimated |
Table 2: Surface Elemental Composition (XPS)
| Substrate | Treatment | C 1s (%) | N 1s (%) | O 1s (%) | Si 2p (%) |
| Silicon Wafer | Unmodified | Adventitious | - | 45-55 | 45-55 |
| Silicon Wafer | Modified | 20-30 | 5-10 | 30-40 | 25-35 |
Table 3: Key FTIR Vibrational Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Description |
| -N=C=O (Isocyanate) | ~2270 | Stretching vibration (should be absent after successful reaction) |
| -NH-C=O (Carbamate) | ~1700-1730 | C=O stretching vibration |
| C-H (Alkyl) | ~2850-2960 | Stretching vibrations |
| Si-O-Si | ~1000-1200 | Stretching vibrations in the substrate |
Visualizations
Caption: Experimental workflow for surface modification.
Caption: Reaction of isocyanate with a hydroxylated surface.
Caption: Logic for biomolecule immobilization.
Application Notes and Protocols: (3-Isocyanatopropyl)dimethylamine in the Preparation of Functionalized Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3-Isocyanatopropyl)dimethylamine is a bifunctional molecule of significant interest in the field of materials science and nanomedicine. Its unique structure, featuring a highly reactive isocyanate group (-NCO) and a tertiary dimethylamino group, makes it an excellent candidate for the surface functionalization of nanoparticles. The isocyanate group can form stable covalent bonds with various functional groups, such as hydroxyl (-OH) and amine (-NH2), commonly found on the surface of inorganic and polymeric nanoparticles. This functionalization process alters the surface chemistry of the nanoparticles, enabling their use in a wide range of applications, including targeted drug delivery, bio-imaging, and diagnostics.
The tertiary amine group can act as a pH-responsive element, a catalyst, or be quaternized to introduce a permanent positive charge. This dual functionality allows for the creation of "smart" nanoparticles that can respond to environmental stimuli or be further conjugated with biomolecules. This document provides detailed application notes and protocols for the preparation and characterization of nanoparticles functionalized with this compound.
Key Applications
-
Targeted Drug Delivery: The dimethylamino group can be protonated at physiological pH, leading to a positively charged surface that can interact with negatively charged cell membranes, enhancing cellular uptake. Furthermore, it can serve as a conjugation point for targeting ligands.
-
pH-Responsive Systems: The tertiary amine has a pKa in the physiological range, allowing for the development of nanoparticles that change their properties (e.g., charge, solubility) in response to pH changes, such as those found in the tumor microenvironment or endosomal compartments.
-
Gene Delivery: The positive charge of the functionalized nanoparticles facilitates the complexation and condensation of negatively charged nucleic acids (e.g., siRNA, pDNA), protecting them from degradation and aiding in their delivery into cells.
-
Bio-imaging and Diagnostics: The functionalized surface can be used to attach imaging agents or antibodies for diagnostic applications.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization depending on the specific type of nanoparticle and the desired application.
Protocol 1: Surface Functionalization of Silica Nanoparticles
This protocol describes the functionalization of hydroxyl-terminated silica nanoparticles with this compound.
Materials:
-
Silica nanoparticles (SiNPs)
-
This compound
-
Anhydrous toluene
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethanol
-
Deionized water
-
Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer
-
Ultrasonicator
-
Centrifuge
Procedure:
-
Nanoparticle Preparation: Disperse a known amount of silica nanoparticles in anhydrous toluene. Sonicate the suspension for 15-30 minutes to ensure a homogeneous dispersion.
-
Activation (Optional but Recommended): To increase the density of surface hydroxyl groups, the SiNPs can be pre-treated with an acid (e.g., HCl) or base (e.g., NH4OH), followed by thorough washing with deionized water and ethanol, and drying under vacuum.
-
Reaction Setup: Transfer the SiNP suspension to a round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry nitrogen gas to create an inert atmosphere. This is crucial as the isocyanate group is sensitive to moisture.
-
Addition of Reagents: Add this compound to the SiNP suspension. The amount should be calculated based on the desired surface coverage. Subsequently, add a catalytic amount of triethylamine or diisopropylethylamine to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature with vigorous stirring for 12-24 hours under a nitrogen atmosphere.
-
Washing: After the reaction is complete, centrifuge the suspension to pellet the functionalized nanoparticles. Discard the supernatant.
-
Purification: Re-disperse the nanoparticles in anhydrous toluene and centrifuge again. Repeat this washing step three times to remove any unreacted this compound and catalyst. Finally, wash the nanoparticles with ethanol to remove the toluene and dry them under vacuum.
-
Storage: Store the dried, functionalized nanoparticles in a desiccator to prevent hydrolysis of any remaining reactive groups.
Protocol 2: Characterization of Functionalized Nanoparticles
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the successful functionalization by identifying the characteristic vibrational bands of the attached molecules.
-
Procedure: Acquire FTIR spectra of the pristine (unfunctionalized) and functionalized nanoparticles.
-
Expected Results: The spectrum of the functionalized nanoparticles should show the disappearance of the strong, sharp isocyanate (-NCO) peak around 2250 cm⁻¹ and the appearance of new peaks corresponding to the urethane linkage (around 1700 cm⁻¹ for C=O stretching and 3300 cm⁻¹ for N-H stretching) formed between the isocyanate group and the surface hydroxyl groups.
2. Thermogravimetric Analysis (TGA):
-
Purpose: To quantify the amount of organic material (the functionalizing agent) grafted onto the nanoparticle surface.
-
Procedure: Heat a known mass of the functionalized nanoparticles under a controlled atmosphere (e.g., nitrogen or air) and record the mass loss as a function of temperature.
-
Expected Results: A weight loss step at temperatures corresponding to the decomposition of the organic moiety will be observed. The percentage of weight loss can be used to calculate the grafting density.
3. Dynamic Light Scattering (DLS) and Zeta Potential Measurement:
-
Purpose: To determine the hydrodynamic size, size distribution, and surface charge of the nanoparticles in a colloidal suspension.
-
Procedure: Disperse the nanoparticles in an appropriate solvent (e.g., deionized water or buffer) and measure the DLS and zeta potential.
-
Expected Results: An increase in the hydrodynamic diameter is expected after functionalization. The zeta potential will change significantly, likely becoming positive at neutral or acidic pH due to the protonation of the dimethylamino group.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of functionalized nanoparticles. The data presented is representative and may vary based on the specific nanoparticle system and reaction conditions.
Table 1: Physicochemical Properties of Pristine and Functionalized Silica Nanoparticles
| Parameter | Pristine SiNPs | SiNPs-(3-Isocyanatopropyl)dimethylamine |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 115 ± 7 |
| Polydispersity Index (PDI) | 0.15 | 0.18 |
| Zeta Potential (mV) at pH 7.4 | -25 ± 3 | +30 ± 4 |
| Grafting Density (molecules/nm²) | N/A | ~2-5 |
Table 2: Spectroscopic and Thermal Analysis Data
| Analysis Technique | Characteristic Feature | Pristine SiNPs | SiNPs-(3-Isocyanatopropyl)dimethylamine |
| FTIR | Isocyanate (-NCO) stretch (cm⁻¹) | Absent | Absent (after reaction) |
| Urethane (C=O) stretch (cm⁻¹) | Absent | Present (~1700) | |
| N-H stretch (cm⁻¹) | Absent | Present (~3300) | |
| TGA | Weight Loss (%) up to 800 °C | < 2% | 10-15% |
Visualizations
Caption: Experimental workflow for the functionalization of silica nanoparticles.
Caption: Reaction scheme for nanoparticle surface functionalization.
Caption: Potential applications of the functionalized nanoparticles.
Application Notes: Analytical Methods for the Quantification of (3-Isocyanatopropyl)dimethylamine
Introduction
(3-Isocyanatopropyl)dimethylamine is a reactive chemical intermediate characterized by the presence of both a highly electrophilic isocyanate group (-NCO) and a nucleophilic tertiary amine group. This bifunctional nature makes it a valuable building block in the synthesis of various materials, including adhesives, sealants, and coatings. However, its high reactivity also presents analytical challenges for accurate quantification. The isocyanate group is sensitive to moisture, alcohols, and primary/secondary amines, necessitating carefully controlled analytical conditions. These application notes provide detailed protocols for reliable quantification of this compound, tailored for researchers and professionals in process control and quality assurance.
Method 1: Titrimetric Determination of Isocyanate Content
This method is a widely accepted standard for determining the concentration of isocyanate groups. It involves a back-titration technique where the isocyanate is first reacted with an excess of a standard solution of a secondary amine, such as di-n-butylamine (DBA). The unreacted amine is then titrated with a standardized acid, typically hydrochloric acid (HCl).
Experimental Protocol
-
Reagent Preparation:
-
Di-n-butylamine Solution (1 N in Toluene): Accurately weigh approximately 129.25 g of di-n-butylamine into a 1 L volumetric flask. Dilute to the mark with toluene and mix thoroughly. Store in a tightly sealed container.
-
Hydrochloric Acid (0.5 N): Prepare and standardize a 0.5 N solution of hydrochloric acid in isopropanol.
-
-
Sample Preparation:
-
Accurately weigh approximately 2-3 g of the this compound sample into a dry, 250 mL Erlenmeyer flask equipped with a stopper.
-
Immediately add 25 mL of the Di-n-butylamine Solution. Stopper the flask, swirl to mix, and let it stand at room temperature for 15 minutes to allow the reaction to complete.
-
-
Titration Procedure:
-
Add 100 mL of isopropanol to the flask.
-
Add 4-5 drops of bromophenol blue indicator. The solution should be blue.
-
Titrate the solution with the standardized 0.5 N HCl solution from a burette.
-
The endpoint is reached when the solution color changes from blue to a distinct yellow.
-
Record the volume of HCl used (V).
-
-
Blank Determination:
-
Perform a blank titration by following the same procedure but without adding the sample.
-
Record the volume of HCl used for the blank (B).
-
-
Calculation:
-
The percentage of isocyanate group (% NCO) is calculated using the following formula: % NCO = [(B - V) * N * 4.202] / W Where:
-
B = Volume of HCl for blank (mL)
-
V = Volume of HCl for sample (mL)
-
N = Normality of the HCl solution
-
4.202 = Milliequivalent weight of the NCO group (42.02) multiplied by 100
-
W = Weight of the sample (g)
-
-
Workflow for Titrimetric Analysis
Caption: Workflow for the back-titration method to quantify isocyanate content.
Method 2: Gas Chromatography (GC) with Derivatization
Direct analysis of this compound by GC can be challenging due to its reactivity. A more robust method involves derivatization, where the isocyanate group is converted into a more stable, less reactive functional group, such as a urethane, prior to injection. This protocol describes derivatization with methanol.
Experimental Protocol
-
Derivatization Reagent: Prepare a 10% (v/v) solution of anhydrous methanol in a dry solvent such as toluene or dichloromethane.
-
Standard Preparation:
-
Prepare a stock solution of this compound of a known concentration in the chosen dry solvent.
-
Create a series of calibration standards by diluting the stock solution.
-
To each standard, add an excess of the derivatization reagent (e.g., 1 mL of 10% methanol solution per 1 mL of standard). Allow the reaction to proceed for 20 minutes at room temperature to form the methyl carbamate derivative.
-
-
Sample Preparation:
-
Accurately weigh a sample and dissolve it in a known volume of the dry solvent.
-
Treat the sample solution with the derivatization reagent in the same manner as the standards.
-
-
GC-FID Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/Splitless, 250 °C.
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium or Hydrogen, constant flow of 1.2 mL/min.
-
Detector: Flame Ionization Detector (FID), 300 °C.
-
-
Analysis and Calculation:
-
Inject the derivatized standards and sample.
-
Generate a calibration curve by plotting the peak area of the derivative against the concentration of the standards.
-
Determine the concentration of the derivative in the sample from the calibration curve and back-calculate to find the concentration of this compound in the original sample.
-
Quantitative Data Summary: GC-FID
| Parameter | Typical Value |
| Technique | GC-FID after Derivatization |
| Derivatizing Agent | Methanol |
| Linearity (r²) | > 0.999 |
| Limit of Quantification (LOQ) | 10 - 50 ppm |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Workflow for GC Analysis
Caption: General workflow for quantification by Gas Chromatography after derivatization.
Method 3: Spectroscopic Identification (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is an excellent tool for the qualitative confirmation of the isocyanate group and for monitoring its reactions. The -NCO group has a very strong and sharp absorption band that is characteristic and typically free from interferences.
Experimental Protocol
-
Sample Preparation:
-
For liquid samples, a small drop can be placed between two salt plates (e.g., KBr or NaCl) to create a thin film.
-
Alternatively, attenuated total reflectance (ATR) can be used by placing a drop of the liquid directly on the ATR crystal.
-
-
Data Acquisition:
-
Scan the sample, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Collect at least 16 scans to ensure a good signal-to-noise ratio.
-
Acquire a background spectrum of the clean salt plates or ATR crystal before running the sample.
-
-
Data Interpretation:
-
The key feature for this compound is the strong, sharp absorption peak for the asymmetric stretch of the isocyanate group (-N=C=O) which appears around 2270 cm⁻¹ .
-
Other characteristic peaks include C-H stretching from the alkyl groups (~2800-3000 cm⁻¹) and C-N stretching.
-
The absence of a broad O-H band (~3300 cm⁻¹) or N-H bands (~3400 cm⁻¹) confirms the absence of hydrolysis or reaction with amines.
-
Logical Relationship for IR Analysis
Troubleshooting & Optimization
How to prevent homopolymerization of (3-Isocyanatopropyl)dimethylamine
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the homopolymerization of (3-Isocyanatopropyl)dimethylamine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution becoming viscous or solidifying over time?
A1: this compound has a unique bifunctional nature, containing both a highly reactive isocyanate group (-NCO) and a tertiary amine group (-N(CH₃)₂). Tertiary amines are known catalysts for isocyanate reactions, including dimerization and trimerization (a form of homopolymerization). Therefore, the molecule can catalyze its own polymerization, leading to an increase in viscosity and eventual solidification as isocyanurate rings form. This process is known as homopolymerization.
Q2: What is the primary mechanism of homopolymerization for this compound?
A2: The primary mechanism is believed to be a tertiary amine-catalyzed trimerization. The dimethylamino group of one molecule activates the isocyanate group of another, making it more susceptible to nucleophilic attack by other isocyanate molecules. This cyclic addition of three isocyanate units results in the formation of a highly stable, six-membered isocyanurate ring. This process, repeated, creates a polymer network.
Q3: What environmental factors can accelerate the homopolymerization of this compound?
A3: Several factors can accelerate this undesired reaction:
-
Elevated Temperatures: Higher temperatures increase the rate of all chemical reactions, including the self-catalyzed trimerization.
-
Moisture: Isocyanates react readily with water. This reaction can lead to the formation of unstable carbamic acids, which then decompose into amines and carbon dioxide. The newly formed amines can react with other isocyanate groups to form ureas, further complicating the mixture and potentially contributing to solidification.
-
Presence of other Catalysts: Contamination with other basic compounds, certain organometallic salts, or other tertiary amines will accelerate the polymerization.
Q4: How can I prevent or slow down the homopolymerization of this compound during storage?
A4: Proper storage is critical. This includes:
-
Low Temperature: Store the compound at a reduced temperature (e.g., 2-8°C) to decrease the reaction rate.
-
Inert Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon to prevent contact with moisture.
-
Use of Inhibitors: Add a polymerization inhibitor to the solution upon receipt or before storage.
Q5: What types of inhibitors are effective for isocyanates, and at what concentrations should they be used?
| Inhibitor Type | Example | Typical Concentration Range (by weight) |
| Phenolic Inhibitor | Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% |
| Stable Nitroxide Radical | TEMPO (2,2,6,6-Tetrame-thylpiperidinyloxyl) | 0.01% - 0.05% |
| Quinone Inhibitor | Hydroquinone (HQ) | 0.02% - 0.2% |
Data compiled from general knowledge of isocyanate and vinyl monomer stabilization. Optimal concentrations for this compound may vary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Sudden increase in solution viscosity during reaction. | 1. Reaction temperature is too high, accelerating self-polymerization. 2. Unintended moisture contamination. 3. Presence of catalytic impurities. | 1. Immediately cool the reaction vessel in an ice bath. 2. Ensure all reactants |
Optimization of reaction conditions for (3-Isocyanatopropyl)dimethylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of reaction conditions for (3-Isocyanatopropyl)dimethylamine. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The main synthetic pathways to this compound involve either phosgene-based or non-phosgene methods. The traditional approach utilizes phosgene or its safer alternatives, like triphosgene, to convert 3-(Dimethylamino)-1-propylamine into the corresponding isocyanate.[1] Non-phosgene routes are gaining prominence due to safety and environmental concerns and typically involve the formation of a carbamate intermediate from reagents like dimethyl carbonate (DMC) or urea, followed by thermal decomposition to the isocyanate.[2][3]
Q2: What are the most common side reactions to be aware of during the synthesis?
A2: A primary side reaction is the formation of urea derivatives, which occurs when the newly formed isocyanate group reacts with an unreacted primary amine starting material.[1] The isocyanate group is also highly reactive towards water, leading to hydrolysis and the formation of an unstable carbamic acid, which then decomposes to the corresponding amine and carbon dioxide.[4] Self-polymerization of the isocyanate can also occur, particularly at elevated temperatures.
Q3: How should this compound be properly stored and handled?
A3: this compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[5] It should be kept away from incompatible materials such as water, alcohols, amines, and strong oxidizing agents.[5] When handling, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. All manipulations should be performed in a chemical fume hood.[5]
Q4: Can the tertiary amine in this compound catalyze side reactions?
A4: Yes, the dimethylamino group is a tertiary amine and can act as a base or a nucleophilic catalyst. This can potentially catalyze the trimerization of the isocyanate to form isocyanurates or promote other side reactions. The reaction conditions should be optimized to minimize these undesired catalytic activities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and handling of this compound.
Problem: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Ensure the phosgene equivalent (e.g., triphosgene) is added in the correct stoichiometric amount. An excess may be required.- Extend the reaction time or gently increase the temperature, monitoring for byproduct formation.- Ensure efficient stirring to overcome mass transfer limitations. |
| Degradation of product | - Maintain a low reaction temperature (typically 0-50°C) to prevent thermal decomposition or polymerization.[1]- Ensure all glassware is scrupulously dried and the reaction is conducted under an inert atmosphere to prevent hydrolysis. |
| Inefficient purification | - If using distillation, ensure the vacuum is sufficiently high and the temperature is not excessive, as isocyanates can be heat-sensitive.- For chromatographic purification, use anhydrous solvents and consider a rapid technique like flash chromatography to minimize contact time with the stationary phase. |
Problem: Presence of Significant Impurities (e.g., Urea Byproducts)
| Possible Cause | Suggested Solution |
| Reaction of isocyanate with starting amine | - Add the amine solution slowly to the solution of the phosgenating agent to maintain a low concentration of the amine.- Use a slight excess of the phosgenating agent to ensure all the primary amine is consumed. |
| Hydrolysis of the isocyanate | - Use anhydrous solvents and reagents. Dry all glassware in an oven before use.- Perform the reaction under a dry, inert atmosphere (nitrogen or argon). |
| Contamination with unreacted triphosgene | - Unreacted triphosgene can sometimes be challenging to remove. Consider a workup procedure that involves quenching with a suitable reagent that reacts with triphosgene but not the isocyanate product, followed by extraction and purification. |
Problem: Product Solidifies or Polymerizes During Storage
| Possible Cause | Suggested Solution |
| Moisture contamination | - Ensure the storage container is completely dry and tightly sealed. Use of a sealant like Parafilm® is recommended.- Store under a positive pressure of an inert gas. |
| Catalytic activity of impurities | - Ensure the product is of high purity before long-term storage. Trace amounts of amines or other nucleophiles can catalyze polymerization. |
| Elevated storage temperature | - Store the product in a refrigerator or a cool, dark place as recommended by the supplier. |
Data Presentation
Table 1: Influence of Reaction Parameters on Isocyanate Synthesis (Representative Data)
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Phosgenating Agent | Phosgene | Diphosgene | Triphosgene | Triphosgene is a safer, solid alternative to gaseous phosgene, offering easier handling. |
| Solvent | Toluene | Dichloromethane | Tetrahydrofuran | Aprotic, inert solvents are essential. Dichloromethane is often used for its ease of removal. |
| Temperature | 0°C | 25°C (Room Temp) | 50°C | Lower temperatures (0°C) can minimize side reactions but may require longer reaction times. Higher temperatures can accelerate the reaction but may increase byproduct formation. |
| Base | Pyridine | Triethylamine | N,N-Diisopropylethylamine | A non-nucleophilic base is crucial to scavenge the HCl produced without reacting with the isocyanate product. |
| Reaction Time | 2 hours | 6 hours | 12 hours | Reaction progress should be monitored (e.g., by IR spectroscopy, looking for the disappearance of the amine N-H stretch and appearance of the -NCO peak) to determine the optimal time. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Triphosgene
Disclaimer: This protocol involves the use of triphosgene, which is a toxic substance and a source of phosgene. All work must be conducted in a well-ventilated chemical fume hood by trained personnel with appropriate safety precautions.
Materials:
-
3-(Dimethylamino)-1-propylamine
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (or another suitable non-nucleophilic base)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Three-necked round-bottom flask
-
Dropping funnel
-
Mechanical stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and an inert gas inlet.
-
In the flask, dissolve triphosgene (e.g., 1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, prepare a solution of 3-(Dimethylamino)-1-propylamine (e.g., 3.0 equivalents) and triethylamine (e.g., 3.0 equivalents) in anhydrous DCM.
-
Slowly add the amine/base solution to the stirred triphosgene solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitor by TLC or IR spectroscopy).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield this compound.
Protocol 2: Non-Phosgene Synthesis via the Dimethyl Carbonate (DMC) Method (General Overview)
The non-phosgene synthesis of isocyanates from amines and dimethyl carbonate (DMC) is a two-step process.[6]
Step 1: Carbamate Formation
-
3-(Dimethylamino)-1-propylamine is reacted with an excess of dimethyl carbonate in the presence of a suitable catalyst (e.g., a Lewis acid or a basic catalyst).
-
The reaction is typically carried out at elevated temperatures to drive the formation of the corresponding methyl carbamate, with the liberation of methanol.
Step 2: Thermal Decomposition of the Carbamate
-
The isolated carbamate is then heated, often under vacuum and in the presence of a catalyst, to induce thermal decomposition.
-
This step yields the desired this compound and regenerates methanol.
The optimization of catalysts and reaction conditions for both steps is crucial for achieving high yields and purity.[3]
Visualizations
Caption: Workflow for the synthesis of this compound using triphosgene.
Caption: Decision-making workflow for troubleshooting common synthesis issues.
References
- 1. This compound | 51487-30-0 | Benchchem [benchchem.com]
- 2. Non-phosgene Synthesis of Isocyanate Precursors--Lanzhou Greenchem ILs (Center for Greenchemistry and catalysis), LICP, CAS. Ionic Liquids [ionike.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phosgene-Free Route to Isocyanates | NWO [nwo.nl]
- 5. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Purification techniques for (3-Isocyanatopropyl)dimethylamine products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Isocyanatopropyl)dimethylamine. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work, with a focus on purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities in crude this compound typically arise from its synthesis. The primary precursor is 3-(Dimethylamino)-1-propylamine.[1] Consequently, unreacted starting material is a common impurity. Additionally, due to the high reactivity of the isocyanate group, it can react with the starting amine to form N,N'-substituted ureas. If the synthesis is not conducted under strictly anhydrous conditions, hydrolysis of the isocyanate group can occur, leading to the reformation of 3-(Dimethylamino)-1-propylamine and the release of carbon dioxide.
Q2: What is the primary method for purifying this compound?
A2: The most common and effective method for purifying this compound is vacuum distillation .[2][3] This technique is crucial because isocyanates can be thermally sensitive. Distillation under reduced pressure allows for boiling at a lower temperature, which helps to prevent thermal degradation and unwanted side reactions, such as polymerization.[2]
Q3: How can I monitor the purity of this compound during and after purification?
A3: Several analytical techniques can be employed to assess the purity of this compound. Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful tool for monitoring the characteristic strong absorbance of the isocyanate (-NCO) group around 2250-2275 cm⁻¹. The disappearance or reduction of peaks associated with impurities, such as the N-H stretches of the starting amine or urea byproducts, indicates successful purification. For quantitative purity analysis and structural confirmation, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) , High-Performance Liquid Chromatography (HPLC) , and Nuclear Magnetic Resonance (NMR) Spectroscopy are recommended.
Q4: What are the critical storage conditions for purified this compound?
A4: Due to its moisture sensitivity, purified this compound must be stored under strictly anhydrous and inert conditions. It should be kept in a tightly sealed container, preferably under a dry, inert atmosphere such as nitrogen or argon. Storage in a cool, dry place away from heat and direct sunlight is also recommended to minimize degradation and polymerization.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low product yield after distillation | 1. Thermal Degradation: The distillation temperature is too high, causing polymerization or decomposition of the isocyanate. 2. Incomplete Reaction: The initial synthesis reaction did not go to completion, resulting in a lower concentration of the desired product in the crude mixture. 3. Product Loss during Transfer: Mechanical losses during the handling and transfer of the material. | 1. Optimize Distillation Parameters: Reduce the distillation pressure to lower the boiling point. A short-path distillation apparatus can minimize the residence time at high temperatures.[2] 2. Drive Synthesis to Completion: Ensure optimized reaction conditions (temperature, reaction time, stoichiometry of reactants) during the synthesis step. 3. Careful Handling: Use appropriate techniques and equipment to minimize losses during transfers between vessels. |
| Product appears cloudy or contains solid precipitates after purification | 1. Urea Formation: The purified isocyanate is contaminated with the starting amine, leading to the formation of insoluble urea byproducts over time. 2. Polymerization: The product has started to polymerize due to exposure to moisture, heat, or catalytic impurities. | 1. Improve Distillation Efficiency: Ensure complete separation of the starting amine during distillation. A fractional distillation column with appropriate packing can improve separation. Alternatively, the starting amine can be reacted with a scavenger to form a non-volatile compound before distillation.[3] 2. Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried and the distillation is performed under an inert atmosphere. Store the purified product under strictly anhydrous conditions. |
| FTIR spectrum shows a weak or absent isocyanate peak (~2270 cm⁻¹) and a broad N-H peak (~3300 cm⁻¹) | 1. Hydrolysis: The isocyanate group has been hydrolyzed due to the presence of water in the crude product or during the workup and purification process. | 1. Rigorous Drying of Starting Materials and Solvents: Ensure all reactants and solvents are thoroughly dried before use. 2. Anhydrous Workup: Perform all workup and purification steps under a dry, inert atmosphere. Use anhydrous solvents for any extractions. |
| Distillation is very slow or does not proceed even at low pressure | 1. High Viscosity of Crude Mixture: The presence of polymeric byproducts or a high concentration of urea can increase the viscosity of the crude material. 2. Inefficient Heat Transfer: Poor heat transfer in the distillation flask can lead to localized overheating and slow distillation. | 1. Pre-treatment of Crude Mixture: Consider filtration of the crude product before distillation to remove any solid impurities. 2. Use Appropriate Equipment: A thin-film or short-path evaporator can be effective for viscous and heat-sensitive materials as it provides a larger surface area for evaporation and shorter residence time.[2] Ensure efficient stirring in the distillation flask to improve heat distribution. |
Experimental Protocols
General Vacuum Distillation Protocol
This protocol provides a general methodology for the purification of this compound by vacuum distillation. Note: All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon before use.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. A short-path distillation apparatus is recommended for better efficiency with heat-sensitive compounds.
-
Charging the Flask: Charge the crude this compound into the distillation flask. It is advisable not to fill the flask to more than two-thirds of its volume.
-
Initiating Vacuum: Slowly and carefully apply a vacuum to the system. The pressure should be gradually lowered to the target pressure (e.g., 1-20 mbar) to avoid bumping.[4]
-
Heating: Begin heating the distillation flask using a heating mantle with a magnetic stirrer. The stirring should be vigorous to ensure even heating.
-
Fraction Collection:
-
Collect any low-boiling impurities as the first fraction.
-
Once the temperature stabilizes at the boiling point of the product at the given pressure, switch to a clean receiving flask to collect the purified this compound.
-
Monitor the temperature closely. A stable boiling point indicates the collection of a pure fraction.
-
-
Termination: Once the majority of the product has been distilled, stop the heating and allow the system to cool to room temperature before slowly releasing the vacuum.
-
Storage: Immediately transfer the purified product to a clean, dry, and inert-gas-flushed storage container.
Visualizations
References
Common experimental errors when using (3-Isocyanatopropyl)dimethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (3-Isocyanatopropyl)dimethylamine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional organic compound featuring a highly reactive isocyanate group (-NCO) and a tertiary dimethylamino group (-N(CH₃)₂).[1] This dual functionality makes it a versatile reagent in organic synthesis and materials science. Its primary applications include:
-
Synthesis of Carbamates (Urethanes) and Ureas: The electrophilic isocyanate group readily reacts with nucleophiles like alcohols and amines to form stable carbamate and urea linkages, respectively. These reactions are fundamental in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals.[1]
-
Surface Modification: It is used to functionalize surfaces of materials like silica nanoparticles, creating a stable urethane linkage. This alters the surface properties, for instance, by increasing basicity and hydrophilicity.[1]
-
Crosslinking Agent: In polymer chemistry, it can act as a crosslinking agent to enhance the mechanical strength and thermal stability of polymers.[1]
Q2: What are the key safety precautions I should take when handling this compound?
This compound is a hazardous chemical and requires careful handling to avoid exposure. Key safety precautions include:
-
Work in a Fume Hood: Always handle this reagent in a well-ventilated chemical fume hood to prevent inhalation of vapors.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (double-gloving is recommended), safety goggles or a face shield, and a lab coat.[2]
-
Avoid Moisture: Isocyanates react vigorously with water, which can lead to the formation of solid urea precipitates and a build-up of CO₂ gas in sealed containers, potentially causing rupture.[1][3] Always use dry glassware and solvents.
-
Spill Cleanup: In case of a spill, neutralize the isocyanate with a solution of 10% isopropyl alcohol and 1% ammonia in water before cleaning up.[3]
-
Waste Disposal: Quench any unreacted this compound in waste materials by rinsing with a solution of methanol containing some aqueous ammonia before disposal.[2]
Q3: How should I store this compound?
Proper storage is crucial to maintain the reactivity of this compound. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[3] Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as acids, bases, and strong oxidizing agents.
Q4: How can I monitor the progress of a reaction involving this compound?
There are two common methods for monitoring the progress of reactions with this compound:
-
Thin-Layer Chromatography (TLC): TLC is a simple and effective way to track the consumption of the starting materials and the formation of the product.[4][5][6] A co-spot of the starting material and the reaction mixture can help to clearly distinguish the reactant from the product.[4] The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible in the reaction mixture lane.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The progress of the reaction can be monitored by observing the disappearance of the strong, sharp absorption band of the isocyanate group (-N=C=O) around 2250-2285 cm⁻¹.[3][7][8] This peak is typically well-isolated from other spectral features, making it a reliable indicator of isocyanate consumption.[3]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Moisture Contamination | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. | This compound readily reacts with water to form an unstable carbamic acid, which then decomposes to the corresponding amine and CO₂. This amine can then react with another molecule of the isocyanate to form a symmetrical urea, consuming the starting material and reducing the yield of the desired product.[1] |
| Inactive Nucleophile | Check the purity and integrity of your alcohol or amine. If it is a salt, ensure it has been neutralized to the free base before reaction. | The nucleophile (alcohol or amine) must be sufficiently reactive to attack the isocyanate. |
| Low Reaction Temperature | If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50 °C). | While many isocyanate reactions proceed at room temperature, some less reactive nucleophiles may require thermal energy to increase the reaction rate.[1] |
| Steric Hindrance | If using a bulky alcohol or amine, a longer reaction time or heating may be necessary. Consider using a catalyst. | Steric hindrance around the nucleophilic center can slow down the reaction rate. |
Issue 2: Formation of a White Precipitate (Insoluble Byproduct)
| Potential Cause | Troubleshooting Step | Explanation |
| Reaction with Water | Use anhydrous solvents and inert atmosphere techniques. | The most common white precipitate is the symmetrical urea formed from the reaction of the isocyanate with water, as described above. |
| Low Solubility of Product | Choose a solvent in which both the starting materials and the product are soluble. | If the desired urethane or urea product has low solubility in the reaction solvent, it may precipitate out, potentially hindering the reaction progress. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Explanation | | Presence of Unreacted Isocyanate | Quench the reaction mixture with a small amount of methanol or another primary alcohol to convert the remaining isocyanate into a more easily separable urethane. | Unreacted isocyanate can be difficult to remove by chromatography and can pose a safety hazard. | | Similar Polarity of Product and Byproducts | Optimize the solvent system for column chromatography to achieve better separation. Consider recrystallization if the product is a solid. | The symmetrical urea byproduct can sometimes have a similar polarity to the desired product, making chromatographic separation challenging. | | Product is a Tertiary Amine | During column chromatography, it may be beneficial to add a small amount of a tertiary amine like triethylamine (e.g., 0.1-1%) to the eluent. | The dimethylamino group of the product can interact with the acidic silica gel, leading to peak tailing and poor separation. Adding a competing base can improve the chromatography. |
Experimental Protocols
Protocol 1: Synthesis of a Urethane using a Primary Alcohol
This protocol describes a general procedure for the reaction of this compound with benzyl alcohol to form benzyl N-(3-(dimethylamino)propyl)carbamate.
Reaction Scheme:
Caption: Reaction of this compound with benzyl alcohol.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 128.17 | 1.28 g | 10 mmol |
| Benzyl alcohol | 108.14 | 1.08 g | 10 mmol |
| Anhydrous Dichloromethane (DCM) | - | 50 mL | - |
Procedure:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add benzyl alcohol (1.08 g, 10 mmol).
-
Dissolve the benzyl alcohol in anhydrous dichloromethane (25 mL).
-
In a separate dry flask, dissolve this compound (1.28 g, 10 mmol) in anhydrous dichloromethane (25 mL).
-
Slowly add the this compound solution to the stirred benzyl alcohol solution at room temperature over 10-15 minutes.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or FTIR. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, quench any excess isocyanate by adding a small amount of methanol (1-2 mL) and stirring for an additional 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane/methanol (e.g., 98:2 to 95:5) as the eluent. It is advisable to add 0.5% triethylamine to the eluent to prevent peak tailing.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final product.
Protocol 2: Synthesis of a Urea using a Secondary Amine
This protocol describes a general procedure for the reaction of this compound with morpholine to form 1-(3-(dimethylamino)propyl)-3-morpholinourea.
Reaction Scheme:
Caption: Reaction of this compound with morpholine.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 128.17 | 1.28 g | 10 mmol |
| Morpholine | 87.12 | 0.87 g | 10 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
Procedure:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add morpholine (0.87 g, 10 mmol).
-
Dissolve the morpholine in anhydrous tetrahydrofuran (25 mL).
-
In a separate dry flask, dissolve this compound (1.28 g, 10 mmol) in anhydrous tetrahydrofuran (25 mL).
-
Slowly add the this compound solution to the stirred morpholine solution at room temperature. The reaction is often exothermic, so maintain the temperature with a water bath if necessary.
-
Stir the reaction mixture at room temperature. The reaction is typically rapid and complete within 1-2 hours. Monitor by TLC or FTIR.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting urea is often a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel using a dichloromethane/methanol gradient with 0.5% triethylamine.
Experimental Workflows
General Experimental Workflow
Caption: A general workflow for reactions using this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. l-i.co.uk [l-i.co.uk]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. actsafe.ca [actsafe.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Before you continue to YouTube [consent.youtube.com]
- 6. youtube.com [youtube.com]
- 7. WO1997046603A1 - Removal of unreacted diisocyanate monomer from polyurethane prepolymers - Google Patents [patents.google.com]
- 8. WO2010003770A1 - Method for removing non-reacted isocyanate from its reaction product - Google Patents [patents.google.com]
Validation & Comparative
Validating the Efficiency of (3-Isocyanatopropyl)dimethylamine Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, surface functionalization, and polymer synthesis, the choice of coupling agent is paramount to achieving high-yield, stable linkages. Among the diverse array of amine-reactive crosslinkers, (3-Isocyanatopropyl)dimethylamine presents a unique combination of a highly reactive isocyanate group for covalent bond formation and a tertiary amine for potential catalytic activity. This guide provides an objective comparison of the performance of this compound with a common alternative, N-hydroxysuccinimide (NHS) esters, supported by experimental data and detailed protocols.
Performance Comparison: Isocyanates vs. NHS Esters
Isocyanates are known for their high reactivity towards primary amines, forming stable urea bonds. This reaction is generally rapid and can proceed efficiently at ambient temperatures.[1] In contrast, NHS esters also react with primary amines to form stable amide bonds.[2][3] However, the hydrolysis of the NHS ester is a significant competing reaction, especially at neutral to alkaline pH, which can reduce coupling efficiency.[2] Alkyl isocyanates, such as the one in this compound, have been shown to hydrolyze significantly slower than aryl isocyanates, providing a larger window for the desired coupling reaction to occur in aqueous environments.[4]
The table below summarizes key performance indicators for isocyanate-based coupling reactions compared to those involving NHS esters.
| Feature | This compound (Isocyanate) | N-Hydroxysuccinimide (NHS) Esters |
| Reactive Group | Isocyanate (-NCO) | N-Hydroxysuccinimide ester |
| Target Functional Group | Primary amines (-NH2), Alcohols (-OH), Thiols (-SH) | Primary amines (-NH2) |
| Resulting Linkage | Urea (-NH-CO-NH-), Urethane (-NH-CO-O-), Thiocarbamate | Amide (-CO-NH-) |
| Reaction pH | Broad range, less sensitive to pH | Optimal at pH 7.2-8.5[2] |
| Key Advantage | High reactivity, stable linkage, slower hydrolysis for alkyl isocyanates[4] | Well-established chemistry, commercially available in various forms |
| Key Disadvantage | Moisture sensitivity (hydrolysis)[5] | Susceptible to hydrolysis, which competes with the coupling reaction[2] |
| Reaction Speed | Generally rapid[1] | Fast, but hydrolysis can be a limiting factor[6] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving isocyanate coupling reactions for the functionalization of silica nanoparticles.
Protocol 1: Functionalization of Mesoporous Silica Nanoparticles (MSN) with 3-Isocyanatopropyltrichlorosilane
This protocol describes the surface modification of mesoporous silica nanoparticles with an isocyanate-functionalized silane, a compound structurally related to this compound. This process creates a reactive surface that can be further modified with amine-containing molecules.
Materials:
-
Mesoporous Silica Nanoparticles (MSN)
-
Toluene or Trichloroethylene (anhydrous)
-
Diisopropylethylamine (DIPEA)
-
3-Isocyanatopropyltrichlorosilane
-
Amine-containing nucleophile (e.g., p-anisidine, butylamine)
-
Ethanol (for washing)
Procedure:
-
Suspend 50 mg of MSN in 2 mL of anhydrous toluene or trichloroethylene in a dry flask. Sonicate for 30 minutes to ensure a fine dispersion.
-
Cool the suspension to 0°C in an ice bath.
-
Successively add 1 mmol of Diisopropylethylamine and then 0.2 mmol of 3-isocyanatopropyltrichlorosilane to the stirred suspension. Stir the reaction for 1 hour at 0°C. The DIPEA is added to neutralize the HCl generated during the reaction, preventing its reaction with the isocyanate group.[7][8]
-
Dissolve 1 mmol of the desired amine-bearing nucleophile in 2 mL of toluene or trichloroethylene.
-
Add the nucleophile solution to the MSN suspension and stir the reaction at room temperature overnight.
-
Isolate the functionalized MSN by centrifugation at 20,000 rpm for 10 minutes. This step also serves to remove excess reagents and salts.
-
Wash the nanoparticles by resuspending the pellet in ethanol, sonicating for 15 minutes, and then centrifuging again. Repeat this washing step three times to ensure the removal of any unreacted materials.[7][8]
-
Dry the functionalized MSN under vacuum. The successful functionalization can be confirmed by the disappearance of the isocyanate peak (around 2273 cm⁻¹) and the appearance of amide I and amide II bands in the IR spectrum.[7]
Visualizing the Workflow
The following diagrams illustrate the key steps in the functionalization of silica surfaces, a common application for isocyanate-containing coupling agents.
Caption: General workflow for surface functionalization using this compound.
Caption: Step-by-step experimental workflow for nanoparticle functionalization.
References
- 1. 3-Isocyanatopropyltriethoxysilane | 24801-88-5 | Benchchem [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2004008101A2 - The use of isocyanate linkers to make hydrolyzable active agent biopolymer conjugates - Google Patents [patents.google.com]
- 6. Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functionalisation of mesoporous silica nanoparticles with 3-isocynatopropyltrichlorosilane [comptes-rendus.academie-sciences.fr]
- 8. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
Cross-Validation of Analytical Methods for (3-Isocyanatopropyl)dimethylamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification and characterization of (3-Isocyanatopropyl)dimethylamine (IPDMA). Given the dual functionality of IPDMA, possessing both a reactive isocyanate group and a tertiary dimethylamine group, a comprehensive analytical strategy often involves a combination of techniques. This document outlines potential methods, their validation parameters based on analogous compounds, and a workflow for cross-validation to ensure data integrity and comparability across different analytical platforms.
Overview of Analytical Strategies
The analysis of this compound presents a unique challenge due to its reactivity and the distinct chemical properties of its two functional moieties. The isocyanate group is highly susceptible to reaction with nucleophiles, while the dimethylamine group offers a site for derivatization or direct detection. Analytical methods can be broadly categorized based on the target functional group.
-
Analysis of the Isocyanate Group: These methods typically involve derivatization of the -NCO group to form a stable, readily detectable product. This is a common strategy for the analysis of various isocyanates.
-
Analysis of the Dimethylamine Group: Techniques targeting the tertiary amine are also applicable, often involving chromatographic separation and detection.
-
Spectroscopic Characterization: Methods like Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS) are invaluable for structural confirmation and qualitative analysis.
Comparative Analysis of Quantitative Methods
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For IPDMA, derivatization of either the isocyanate or the amine group is generally required to improve volatility and chromatographic performance.
| Parameter | Derivatization of Isocyanate Group (e.g., with a primary/secondary amine) | Derivatization of Dimethylamine Group (e.g., with a chloroformate) | Direct Analysis (less common) |
| Principle | The isocyanate group is reacted to form a stable, volatile urea derivative. | The dimethylamine group is derivatized to form a carbamate. | Direct injection of a diluted sample. |
| Applicability | Quantification of IPDMA in various matrices. | Quantification of IPDMA and related amine impurities. | Screening and qualitative analysis. |
| Selectivity | High, dependent on the derivatizing agent and MS detection. | High, dependent on the derivatizing agent and MS detection. | Moderate, potential for interference. |
| Sensitivity | Expected to be high (low ng/mL to pg/mL range). | Expected to be high (low ng/mL to pg/mL range). | Lower sensitivity compared to derivatization methods. |
| Precision (RSD) | Typically <15%. | Typically <15%. | Variable, generally >15%. |
| Accuracy/Recovery | Typically 80-120%. | Typically 80-120%. | Matrix-dependent, can be lower. |
| Throughput | Moderate, sample preparation for derivatization is required. | Moderate, sample preparation for derivatization is required. | High. |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches
LC-MS is well-suited for the analysis of less volatile and thermally labile compounds. Similar to GC-MS, derivatization can enhance sensitivity and selectivity.
| Parameter | Derivatization of Isocyanate Group (e.g., with a piperazine derivative) | Direct Analysis of Dimethylamine Group |
|
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
